Iso-Fludelone
Description
Properties
Molecular Formula |
C27H36F3NO6 |
|---|---|
Molecular Weight |
527.57305 |
Appearance |
Solid powder |
Synonyms |
IsoFludelone; KOS1803; 17isooxazolefludelone; Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B; (4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-((E)-1-(5-methylisoxazol-3-yl)prop-1-en-2-yl)-13-(trifluoromethyl)oxacyc |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Epothilones, including this compound, overcome taxane resistance by bypassing P-gp efflux .
- This compound’s lack of Cremophor dependency improves tolerability and simplifies administration .
Comparison with First- and Second-Generation Epothilones (e.g., Ixabepilone, dEpoB)
First-generation epothilones like ixabepilone (Ixempra) and second-generation analogs like dEpoB laid the foundation for this compound’s development (Table 2).
Key Findings :
- This compound’s trifluoromethyl group at C12 optimizes tubulin binding and reduces off-target effects, enhancing its therapeutic index .
Comparison with Other Third-Generation Epothilones (e.g., Iso-Dehydelone)
Iso-Dehydelone, another third-generation epothilone, shares structural similarities with this compound but differs in key pharmacological properties (Table 3).
Key Findings :
- This compound’s superior solubility and stability contribute to its broader therapeutic window compared to iso-dehydelone .
Pharmacokinetic and Analytical Comparisons
This compound’s pharmacokinetic profile and analytical validation highlight its advantages (Table 4):
Key Findings :
- This compound’s validated LC-MS/MS assay meets FDA guidelines, supporting its use in clinical trials .
Preparation Methods
Overview of Iso-Fludelone Synthesis
This compound is synthesized through a multi-step organic chemistry process starting from basic building blocks. The synthetic route includes key transformations such as oxidation, reduction, and substitution reactions that construct the compound’s unique molecular framework, including an isoxazole moiety and trifluoromethyl group, which improve its metabolic stability and solubility respectively.
Key Chemical Reactions and Reagents
The synthesis involves the following principal reaction types and reagents:
- Oxidation: Potassium permanganate is commonly used to introduce oxygen functionalities or to oxidize specific intermediates.
- Reduction: Lithium aluminum hydride (LiAlH4) is employed to reduce carbonyl groups or other reducible functionalities.
- Substitution: Sodium methoxide is utilized for nucleophilic substitution reactions to install or modify functional groups critical for biological activity.
These reactions are conducted under strictly controlled conditions of temperature and solvent choice to optimize yields and purity.
Stepwise Synthetic Pathway (Generalized)
| Step Number | Reaction Type | Reagents/Conditions | Purpose/Transformation |
|---|---|---|---|
| 1 | Oxidation | Potassium permanganate, solvent | Introduce oxygen-containing groups |
| 2 | Reduction | Lithium aluminum hydride | Reduce carbonyls to alcohols or other groups |
| 3 | Substitution | Sodium methoxide | Functional group modification |
| 4 | Cyclization | Specific catalysts/conditions | Formation of isoxazole ring |
| 5 | Fluorination | Trifluoromethylating agents | Install trifluoromethyl moiety for solubility |
| 6 | Purification | Chromatography, crystallization | Isolate pure this compound |
Note: Exact reaction conditions (temperatures, solvents, catalysts) are proprietary or detailed in specialized synthetic chemistry literature.
Analytical and Quality Control Methods in Preparation
During and after synthesis, this compound is subjected to rigorous analytical validation to ensure compound integrity, purity, and stability:
- LC-MS/MS Quantitative Assay: A validated liquid chromatography-tandem mass spectrometry method quantifies this compound in plasma and verifies purity in stock solutions. This assay is linear over 0.1–300 ng/mL, with high accuracy (−9.41 to 7.07%) and precision (1.03 to 13.7%) meeting FDA standards.
- Extraction Recovery and Ion Suppression Testing: Recovery from plasma ranges 73.9–79.7%, with negligible ion suppression effects, ensuring reliable quantitation.
- Stability Studies: this compound stock solutions and plasma samples demonstrate excellent stability under multiple freeze-thaw cycles, long-term storage at −80 °C (up to 11 months), and room temperature exposure for up to 6 hours.
Research Findings on Preparation Optimization
- The incorporation of an isoxazole moiety and trifluoromethyl group during synthesis enhances metabolic stability and solubility , reducing the need for problematic solvents like cremophor-ethanol used in earlier epothilone formulations.
- Positive ionization mode in mass spectrometry significantly improves detection sensitivity (>40-fold) during assay validation, indicating the importance of analytical method optimization post-synthesis.
- The synthetic route allows for the preparation of stock solutions at 1 mg/mL in acetonitrile, which are stable for long-term storage and suitable for serial dilutions in pharmacokinetic and clinical studies.
Summary Table: Preparation Method Highlights
| Aspect | Details |
|---|---|
| Starting Materials | Basic organic building blocks |
| Key Reactions | Oxidation (KMnO4), Reduction (LiAlH4), Substitution (NaOMe), Cyclization, Fluorination |
| Critical Functional Groups | Isoxazole ring, trifluoromethyl moiety |
| Analytical Techniques | LC-MS/MS assay for quantitation and purity control |
| Stability Profile | Stable for months at −80 °C; stable under freeze-thaw cycles and room temperature exposure |
| Pharmacological Advantage | Improved metabolic stability and solubility compared to earlier epothilones |
Q & A
Basic: What in vitro assays are optimal for evaluating Iso-Fludelone’s cytotoxic effects against cancer cell lines?
Answer:
To assess cytotoxicity, standardized assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent assays are recommended. These measure metabolic activity post-treatment, with IC50 values calculated using dose-response curves. Include controls (e.g., untreated cells, solvent-only groups) to isolate compound-specific effects. Ensure consistency in cell line selection (e.g., NCI-60 panel) and adherence to time-course protocols (e.g., 72-hour exposure) to minimize variability .
Advanced: How can researchers reconcile conflicting data on this compound’s efficacy in multidrug-resistant versus chemotherapy-naïve cancer models?
Answer:
Discrepancies may arise from differences in ABC transporter expression (e.g., P-glycoprotein) or tumor microenvironment factors. Conduct comparative studies using isogenic cell lines (drug-resistant vs. parental) to isolate resistance mechanisms. Pair in vitro data with transcriptomic profiling (RNA-seq) to identify differentially expressed genes. Statistical re-analysis using multivariate regression can adjust for confounding variables like hypoxia or stromal interactions .
Basic: What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?
Answer:
Key parameters include:
- Plasma half-life (t½): Determined via LC-MS/MS across multiple time points.
- Bioavailability: Compare intravenous vs. oral administration using AUC (area under the curve) calculations.
- Tissue distribution: Use radiolabeled this compound or mass spectrometry to quantify accumulation in target organs.
Ensure studies adhere to species-specific metabolic considerations (e.g., murine vs. primate models) .
Advanced: What methodological approaches are recommended for elucidating this compound’s off-target effects in complex biological systems?
Answer:
Employ high-throughput proteomic profiling (e.g., affinity pulldown coupled with mass spectrometry) to map binding partners. CRISPR-Cas9 knockout screens can identify synthetic lethal interactions. For in vivo validation, use conditional knockout models (e.g., tissue-specific deletion of putative off-target genes). Integrate these findings with pathway enrichment tools (e.g., KEGG, GO) to contextualize mechanisms .
Basic: How to establish appropriate control groups in this compound in vivo studies?
Answer:
Include:
- Vehicle controls: Administer the solvent (e.g., DMSO or saline) without the compound.
- Positive controls: Use established microtubule-targeting agents (e.g., paclitaxel) to benchmark efficacy.
- Negative controls: Untreated cohorts to assess baseline tumor growth. Randomize animal cohorts to mitigate bias and ensure blinding during data collection .
Advanced: What statistical models are suitable for analyzing combinatorial therapy data involving this compound?
Answer:
Use synergy quantification methods like the Chou-Talalay Combination Index (CI) to distinguish additive, synergistic, or antagonistic effects. Bayesian hierarchical models can account for inter-experiment variability. For longitudinal tumor volume data, mixed-effects models with time-series adjustments (e.g., autoregressive covariance structures) improve robustness .
Basic: What criteria define an optimal dosing schedule for this compound in xenograft models?
Answer:
Base dosing on pharmacokinetic data (e.g., t½) to maintain therapeutic plasma levels. For intermittent dosing, balance efficacy with toxicity by monitoring body weight loss and hematological parameters. Pilot studies using 3–5 dose levels (e.g., 5–20 mg/kg) can establish a therapeutic window .
Advanced: How can researchers address batch-to-batch variability in this compound synthesis affecting experimental reproducibility?
Answer:
Implement analytical QC protocols:
- Purity assessment: HPLC with UV/Vis detection (≥95% purity threshold).
- Structural validation: NMR and high-resolution mass spectrometry.
- Biological standardization: Compare batch potency via in vitro cytotoxicity assays. Document synthesis conditions (e.g., temperature, catalysts) to trace variability sources .
Basic: What biomarkers are predictive of this compound response in preclinical models?
Answer:
Focus on microtubule dynamics markers:
- βIII-tubulin expression: Correlates with resistance in some cancers.
- Mitotic index: Quantify phospho-histone H3 (pH3) via flow cytometry.
- Apoptotic markers: Caspase-3 cleavage or Annexin V staining. Validate biomarkers across multiple cell lines to ensure generalizability .
Advanced: What strategies validate this compound’s mechanism of action beyond microtubule stabilization?
Answer:
Combine functional genomics (shRNA screens) with phenotypic assays (time-lapse microscopy of mitotic arrest). Use isoform-selective inhibitors (e.g., βIII-tubulin siRNA) to dissect contributions. Cross-reference findings with public databases (e.g., LINCS L1000) to identify overlapping pathways .
Basic: How to optimize solvent systems for this compound in aqueous formulations?
Answer:
Test solubility in co-solvents like Cremophor EL or cyclodextrins. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Use dynamic light scattering (DLS) to monitor nanoparticle aggregation in aqueous buffers. Prioritize formulations with >90% compound recovery post-storage .
Advanced: How to integrate this compound’s preclinical data into translational frameworks for clinical trial design?
Answer:
Leverage pharmacokinetic-pharmacodynamic (PK/PD) modeling to extrapolate human-equivalent doses. Use patient-derived xenograft (PDX) models to mirror clinical heterogeneity. Collaborate with bioinformaticians to mine TCGA data for biomarkers aligning with preclinical findings .
Basic: What ethical considerations apply to this compound studies involving animal models?
Answer:
Follow ARRIVE guidelines for reporting in vivo experiments. Obtain institutional IACUC approval, ensuring humane endpoints (e.g., tumor volume ≤2000 mm³). Include analgesia protocols for post-surgical pain and minimize cohort sizes via power analysis .
Advanced: How to design studies investigating this compound’s impact on tumor stromal interactions?
Answer:
Use co-culture systems (e.g., cancer-associated fibroblasts + tumor cells) with cytokine profiling (ELISA/multiplex assays). In vivo, employ stromal-specific reporters (e.g., α-SMA-GFP mice) to track stromal remodeling. Spatial transcriptomics can map stromal-tumor crosstalk post-treatment .
Basic: What are the key steps for validating this compound’s stability under varying storage conditions?
Answer:
Conduct forced degradation studies under:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
